![molecular formula C7H13N3O2 B14455564 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile CAS No. 76680-64-3](/img/structure/B14455564.png)
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is a chemical compound characterized by the presence of a diazenyl group (–N=N–) and a hydroperoxy group (–OOH) attached to a propanenitrile backbone. This compound is part of the azo compound family, known for their vibrant colors and wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile typically involves the diazotization of a primary amine followed by coupling with a suitable hydroperoxy-containing compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl bond. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, followed by the addition of the hydroperoxy compound under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form more stable peroxides or other oxygen-containing derivatives.
Reduction: The diazenyl group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include amines, peroxides, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile involves its interaction with molecular targets through its diazenyl and hydroperoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of various biochemical pathways. The compound’s ability to generate ROS makes it a potential candidate for applications in oxidative stress-related research and therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Uniqueness
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is unique due to its specific combination of diazenyl and hydroperoxy groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
76680-64-3 |
|---|---|
Molekularformel |
C7H13N3O2 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
3-(2-hydroperoxypropan-2-yldiazenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H13N3O2/c1-6(4-8)5-9-10-7(2,3)12-11/h6,11H,5H2,1-3H3 |
InChI-Schlüssel |
AGMACPJXPIGZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=NC(C)(C)OO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


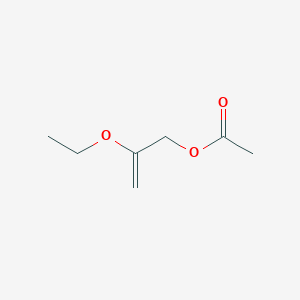
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

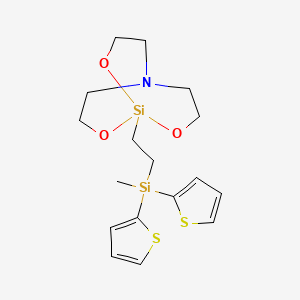
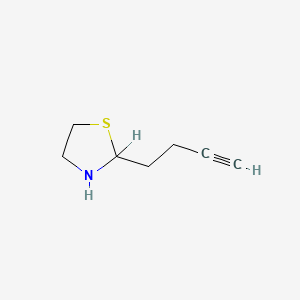


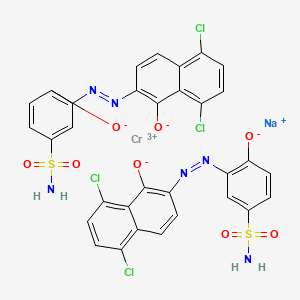
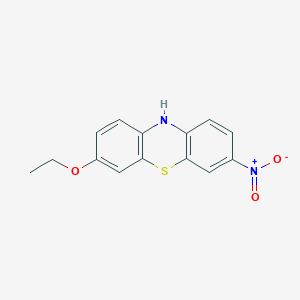
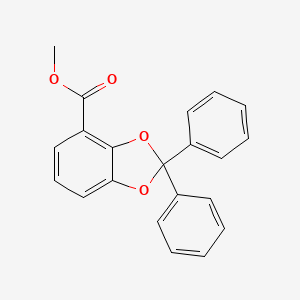
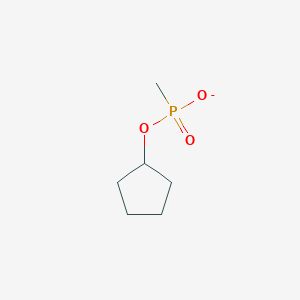
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
